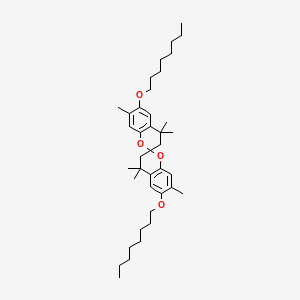
2,2'-Spirobi(2H-1-benzopyran), 3,3',4,4'-tetrahydro-4,4,4',4',7,7'-hexamethyl-6,6'-bis(octyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- is a complex organic compound known for its unique spiro structure This compound is characterized by the presence of two benzopyran units connected through a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- typically involves the following steps:
Formation of Benzopyran Units: The initial step involves the synthesis of benzopyran units through cyclization reactions. Common reagents used in this step include phenols and aldehydes, which undergo condensation reactions to form the benzopyran ring system.
Spiro Formation: The next step involves the formation of the spiro linkage between two benzopyran units. This is achieved through a spirocyclization reaction, where a suitable spiro precursor is used to connect the two benzopyran units at the spiro carbon atom.
Functionalization: The final step involves the introduction of methyl and octyloxy groups to the spirobi(benzopyran) core. This is typically achieved through alkylation reactions using methylating agents and octyloxy precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis of benzopyran units and subsequent spirocyclization.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable functionalization of the spirobi(benzopyran) core.
Purification: Implementing advanced purification techniques such as chromatography and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Typical reagents include halogenating agents and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine) and alkyl halides under appropriate solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials, including radiation-absorbent materials and polymerization catalysts.
Mechanism of Action
The mechanism of action of 2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- involves its interaction with molecular targets and pathways. Key aspects include:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.
Polymer Stabilization: Acts as a stabilizer in polymer matrices, preventing degradation and enhancing material properties.
Surfactant Properties: Exhibits surfactant capabilities, reducing surface tension and improving the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman: Known for its biocompatibility and biodegradability, used in radiation-absorbent materials and drug delivery systems.
Spiro[2H-1-benzopyran-2,2’-[2H]indole], 1’,3’-dihydro-1’,3’,3’-trimethyl-6-nitro-: Exhibits unique optical properties and is used in photochemical applications.
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its coumarin structure, used in medicinal chemistry and as a fluorescent probe.
Uniqueness
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- stands out due to its unique combination of spiro structure, multiple methyl and octyloxy groups, and versatile chemical reactivity
Properties
CAS No. |
66259-60-7 |
|---|---|
Molecular Formula |
C39H60O4 |
Molecular Weight |
592.9 g/mol |
IUPAC Name |
4,4,4',4',7,7'-hexamethyl-6,6'-dioctoxy-2,2'-spirobi[3H-chromene] |
InChI |
InChI=1S/C39H60O4/c1-9-11-13-15-17-19-21-40-33-25-31-35(23-29(33)3)42-39(27-37(31,5)6)28-38(7,8)32-26-34(30(4)24-36(32)43-39)41-22-20-18-16-14-12-10-2/h23-26H,9-22,27-28H2,1-8H3 |
InChI Key |
CWSMKPDLBRQGLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC2=C(C=C1C)OC3(CC2(C)C)CC(C4=C(O3)C=C(C(=C4)OCCCCCCCC)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















